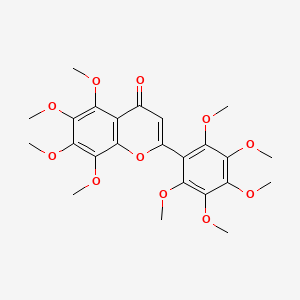
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Methoxylation: Introduction of methoxy groups (-OCH₃) to the aromatic rings.
Cyclization: Formation of the chromone core through cyclization reactions.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and reaction monitoring.
Continuous Flow Reactors: For efficient and scalable production.
Advanced Purification: Techniques like high-performance liquid chromatography (HPLC) for high purity.
化学反应分析
Types of Reactions
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced chromone derivatives.
Substitution: Introduction of different functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Dihydrochromones.
Substitution Products: Halogenated or nitrated derivatives.
科学研究应用
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
Flavones: Similar structure but with different substitution patterns.
Isoflavones: Differ in the position of the aromatic ring attachment.
Coumarins: Similar core structure but with different functional groups.
Uniqueness
5,6,7,8-Tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)-4H-chromen-4-one is unique due to its extensive methoxylation, which imparts distinct chemical and biological properties compared to other chromones and related compounds.
属性
CAS 编号 |
70460-32-1 |
|---|---|
分子式 |
C24H28O11 |
分子量 |
492.5 g/mol |
IUPAC 名称 |
5,6,7,8-tetramethoxy-2-(2,3,4,5,6-pentamethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H28O11/c1-26-15-13-11(25)10-12(35-18(13)22(32-7)24(34-9)19(15)29-4)14-16(27-2)20(30-5)23(33-8)21(31-6)17(14)28-3/h10H,1-9H3 |
InChI 键 |
ZFGYUNMCDABKIT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
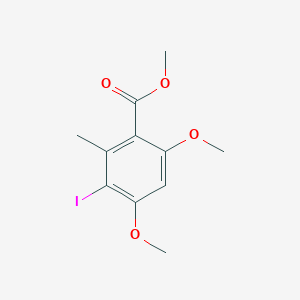
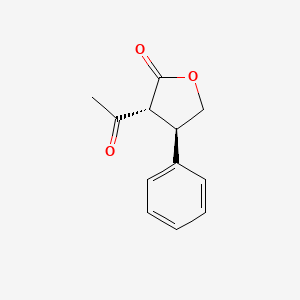
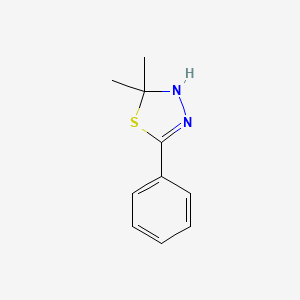
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
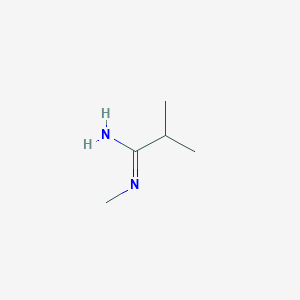
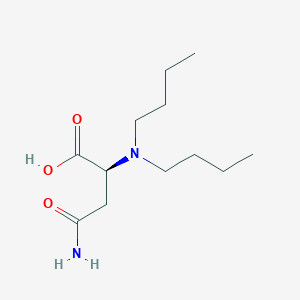
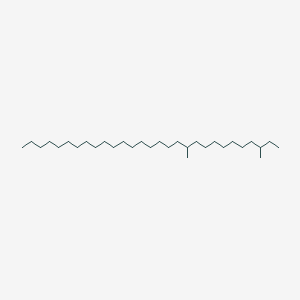
![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)
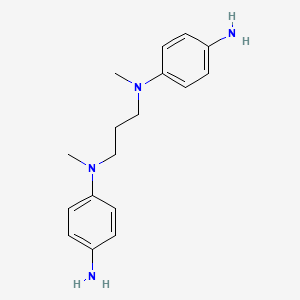
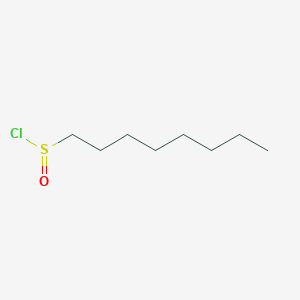
![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

